2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked via a sulfanylacetamide bridge to a 1-phenyl-1H-tetrazole moiety. This structural arrangement combines two nitrogen-rich aromatic systems, which are known to confer diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The tetrazole ring enhances metabolic stability, while the triazole moiety facilitates interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8OS/c20-9(14-10-12-7-13-15-10)6-21-11-16-17-18-19(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZXZJPCYDGDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting benzonitrile with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide in dimethylformamide at elevated temperatures (120-130°C) for about 12 hours.
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with formamide under reflux conditions.
Coupling of the Rings: The final step involves coupling the tetrazole and triazole rings through a sulfanyl linkage. This can be done by reacting the tetrazole derivative with a suitable triazole derivative in the presence of a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to ring opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced heterocyclic rings or ring-opened products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Coordination Chemistry: The tetrazole and triazole rings can form stable complexes with metals, making the compound useful in the study of metal-organic frameworks.
Biological Studies: Its potential biological activity can be explored in various in vitro and in vivo models to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is likely multifaceted:
Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological pathways, such as those regulating cell proliferation or apoptosis.
Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Key Observations:
- Tetrazole vs. Pyridine/Thiophene : Replacement of the tetrazole with pyridine (as in ) or thiophene (as in ) alters electronic properties and target specificity. Pyridine-containing analogues exhibit enhanced antiproliferative activity, while thiophene derivatives show stronger antifungal effects .
- Amino and Furan Substituents: Amino groups (e.g., in ) improve solubility, and furan rings enhance anti-inflammatory efficacy, with some derivatives outperforming diclofenac in anti-exudative assays .
- Fluorophenyl Groups : Fluorine substitution (as in ) increases metabolic stability and bioavailability, critical for anticancer applications.
Anti-Inflammatory Activity
- Furan Derivatives: Compounds with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrate 74% reduction in edema at 10 mg/kg, surpassing diclofenac (65% at 8 mg/kg) .
Anticancer Activity
- Thiophene Analogues : N-(4-Fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shows IC₅₀ = 12 µM against breast cancer cells (MCF-7), attributed to thiophene’s hydrophobic interactions with kinase domains .
- Pyridine Analogues : Pyridinyl-substituted triazoles exhibit IC₅₀ = 8 µM in leukemia models, likely due to improved DNA intercalation .
Antimicrobial Activity
- Tetrazole vs. Non-Tetrazole: The target compound’s tetrazole moiety may enhance Gram-negative bacterial targeting (e.g., E. coli), whereas non-tetrazole analogues (e.g., ) are more effective against fungi like Candida albicans .
Physicochemical Properties
| Property | Target Compound | 2-{[4-Phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide | N-(4-Fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|---|---|
| Molecular Weight | 342.34 g/mol | 355.38 g/mol | 376.42 g/mol |
| LogP | 2.1 (predicted) | 1.8 | 2.9 |
| Solubility (Water) | Low (hydrophobic aryl groups) | Moderate (pyridine enhances polarity) | Low (thiophene increases hydrophobicity) |
| Synthetic Yield | 45–50% (multi-step synthesis) | 60% (optimized coupling) | 55% (catalyzed cyclization) |
Biological Activity
The compound 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel organic molecule that incorporates both tetrazole and triazole moieties linked through a sulfur atom to an acetamide group. This unique structural configuration suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies, case reports, and relevant research findings.
Structural Characteristics
The molecular formula of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is C₁₃H₁₃N₅OS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound features:
- Tetrazole Ring : Contributes to its potential biological interactions.
- Triazole Ring : Known for its pharmacological properties.
- Sulfur Atom : Enhances the compound's reactivity and binding capabilities.
Antimicrobial Properties
Research has shown that compounds containing both tetrazole and triazole rings exhibit significant antimicrobial activity. For instance, derivatives of this compound have demonstrated effectiveness against various bacterial strains. A comparative analysis of similar compounds is summarized in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[4-Methyl-4H-1,2,4-triazol-3-yl]sulfanyl-N-(1-phenylethyl)acetamide | Similar triazole and acetamide structure | Antimicrobial properties |
| 5-(Phenylthio)-1H-tetrazole | Contains a tetrazole ring; lacks acetamide | Potentially active against tuberculosis |
| 3-Amino-thiazole derivatives | Contains sulfur; different heterocycle | Broad-spectrum antimicrobial activity |
The mechanism of action for 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with biological targets through hydrogen bonding and π-stacking interactions facilitated by its heterocyclic structures. Interaction studies indicate that the compound can effectively bind to enzymes or receptors involved in microbial resistance pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in treating infections caused by resistant bacterial strains. For example:
- Case Study on Staphylococcus aureus : A derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
- Tuberculosis Treatment : In vitro studies have indicated that the compound exhibits activity against Mycobacterium tuberculosis, potentially serving as a lead for new antitubercular agents.
Synthesis and Optimization
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide can be achieved through various chemical reactions involving careful optimization of conditions such as temperature and solvent choice to maximize yield and purity. Techniques often employed include:
- Condensation Reactions : To form the acetamide linkage.
- Metalation-Fluorination : To enhance the reactivity of tetrazole derivatives.
Q & A
Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. A common method involves refluxing equimolar concentrations of precursors (e.g., substituted oxazolones and triazole-thiol derivatives) at 150°C using pyridine and Zeolite (Y-H) as catalysts . Ethanol or aqueous KOH is often used as a solvent, with subsequent purification via recrystallization . Key factors affecting yield include:
- Catalyst selection : Zeolite (Y-H) enhances reaction efficiency by providing acidic sites .
- Reaction time : Prolonged reflux (5–6 hours) ensures complete cyclization .
- Purification : Crushed ice and hydrochloric acid are used to precipitate the product, followed by ethanol recrystallization to remove impurities .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., triazole ring protons at δ 7.05–7.20 ppm) .
- Mass Spectrometry (MS) : Verifies molecular weight (e.g., 324.4 g/mol for analogous triazole-acetamides) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yield or impurities in scaled-up synthesis?
Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Catalyst tuning : Acidic zeolites or transition-metal catalysts may accelerate cyclization .
- Temperature gradients : Stepwise heating (e.g., 80°C → 150°C) minimizes decomposition of heat-sensitive intermediates .
- Chromatographic purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting impurities in complex mixtures .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antiproliferative vs. anti-exudative effects) require:
- Dose-response validation : Re-testing under standardized protocols (e.g., IC₅₀ assays) to exclude batch-specific variability .
- Structural analogs comparison : Modifying substituents (e.g., replacing phenyl with furan) to isolate pharmacophoric groups responsible for activity .
- Target profiling : Screening against kinase or protease panels to identify off-target interactions .
Q. What methodologies establish structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding affinity to hydrophobic enzyme pockets .
- Bioisosteric replacement : Swapping the triazole ring with imidazole or pyrazole to assess impact on potency .
- Molecular docking : Computational modeling predicts interactions with biological targets (e.g., COX-2 or EGFR kinases) .
- Pharmacokinetic profiling : Assessing logP and solubility to correlate structural features with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
